molecular formula C7H12O2 B8679248 3-(1-Methoxy-1-methylethoxy)propyne CAS No. 68931-51-1

3-(1-Methoxy-1-methylethoxy)propyne

Cat. No. B8679248
M. Wt: 128.17 g/mol
InChI Key: ZLWLIRSKIAHRKA-UHFFFAOYSA-N
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Patent
US09045404B2

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 15 minutes to 100 ml (4 mol) of liquid ammonia at −37° C. The mixture was stirred until no more lithium floated (after approximately 15 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 5.94 g (86.3 mmol) of isoprene were added portion wise within 30 minutes. The end of the formation of LiNH2 could be recognized by the de-coloration of the reaction mixture and 10.69 g (70.1 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne were added to the reaction mixture at −37° C. within 30 minutes. The reaction mixture was held at −37° C. for about 1 hour. Ethyl iodide (20.05 g, 126 mmol) was added with a dropping funnel to the reaction mixture within 30 minutes. The reaction mixture was subsequently stirred for 1 hour. n-Hexane (100 ml) was added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 1.5 hours. Water (50 ml) was added to the reaction mixture at 22° C., and the mixture was vigorously stirred until all salt was dissolved. The water layer was extracted twice with 50 ml n-hexane. The organic layer was dried over 5 g of anhydrous sodium sulfate. The solution was concentrated under reduced pressure (40° C., 60 mbar) and the crude product was analyzed by GC. Crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne (13.21 g) were obtained with a purity of 72.95% (88.0% yield based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.69 g
Type
reactant
Reaction Step Three
Quantity
20.05 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])C.[Li]N.[CH3:8][O:9][C:10]([CH3:16])([O:12][CH2:13]C#C)[CH3:11].C(I)C>CCCCCC>[CH3:8][O:9][C:10]([CH3:16])([O:12][CH2:13][C:5]#[C:3][CH2:2][CH3:1])[CH3:11]

Inputs

Step One
Name
Quantity
5.94 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N
Step Three
Name
Quantity
10.69 g
Type
reactant
Smiles
COC(C)(OCC#C)C
Step Four
Name
Quantity
20.05 g
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction mixture at −37° C. within 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the liquid ammonia was evaporated under normal pressure within 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
Water (50 ml) was added to the reaction mixture at 22° C.
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred until all salt
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted twice with 50 ml n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over 5 g of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure (40° C., 60 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C)(OCC#CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.21 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 120.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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